molecular formula C6H7NO3 B3109381 Oxiran-2-ylmethyl 2-cyanoacetate CAS No. 172292-80-7

Oxiran-2-ylmethyl 2-cyanoacetate

Cat. No.: B3109381
CAS No.: 172292-80-7
M. Wt: 141.12 g/mol
InChI Key: HPYYBXUYNGCWGQ-UHFFFAOYSA-N
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Description

This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. It has gained significant interest due to its unique properties, including high reactivity and stability, making it valuable in various fields of research and industry.

Preparation Methods

Oxiran-2-ylmethyl 2-cyanoacetate can be synthesized by the reaction between glycyl chloride and potassium cyanide followed by a base-catalyzed nucleophilic substitution with glycidyl acetate. The resulting product is purified by recrystallization or column chromatography. This method provides a straightforward route to obtain the compound with high purity.

Chemical Reactions Analysis

Oxiran-2-ylmethyl 2-cyanoacetate undergoes various chemical reactions such as nucleophilic substitution, epoxide ring-opening, and hydrolysis. These reactions are facilitated by the presence of the cyano group and the oxirane ring in the molecule. Common reagents used in these reactions include bases, acids, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxiran-2-ylmethyl 2-cyanoacetate has found various applications in scientific experiments, such as organic synthesis, polymer chemistry, and materials science. It can be used as a versatile building block for the synthesis of various organic compounds, including chiral molecules, biologically active compounds, and polymers. Its high reactivity and stability make it suitable for use in these fields.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 2-cyanoacetate involves its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. These reactions are facilitated by the presence of the cyano group and the oxirane ring, which make the compound highly reactive. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Oxiran-2-ylmethyl 2-cyanoacetate is similar to other oxirane compounds, such as bis(oxiran-2-ylmethyl) terephthalate and tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate . These compounds also contain the oxirane ring and exhibit similar reactivity and stability. this compound is unique due to the presence of the cyano group, which enhances its reactivity and makes it suitable for a wider range of applications.

Properties

IUPAC Name

oxiran-2-ylmethyl 2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-2-1-6(8)10-4-5-3-9-5/h5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYYBXUYNGCWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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